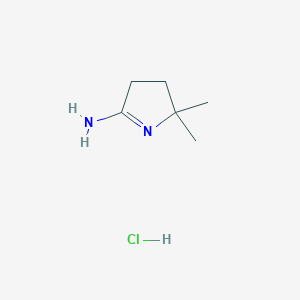

5,5-Dimethylpyrrolidin-2-imine hydrochloride

Description

Properties

IUPAC Name |

5,5-dimethyl-3,4-dihydropyrrol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-6(2)4-3-5(7)8-6;/h3-4H2,1-2H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNSHTQSBXCCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=N1)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179684-58-3 | |

| Record name | 5,5-dimethylpyrrolidin-2-imine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylpyrrolidin-2-imine hydrochloride typically involves the reaction of 5,5-dimethylpyrrolidin-2-imine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial production methods also incorporate purification steps to remove any impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylpyrrolidin-2-imine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

5,5-Dimethylpyrrolidin-2-imine hydrochloride has numerous applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethylpyrrolidin-2-imine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

(2R,5R)-2,5-Dimethylpyrrolidine Hydrochloride (CAS: 70144-18-2)

- Molecular Formula : C₆H₁₄ClN

- Key Differences :

- Applications : Used in asymmetric synthesis due to its chiral centers.

5-Methyl-2-pyrrolidone (CAS: 108-27-0)

Alkaloid Hydrochlorides (e.g., Berberine Hydrochloride, CAS: 633-65-8)

- Structural Class: Benzylisoquinoline alkaloids vs. pyrrolidine derivatives.

- Functional Groups : Quaternary ammonium salts with aromatic systems.

- Applications : Antidiabetic, antimicrobial, and anti-inflammatory agents .

Comparison of Physicochemical Properties

Research Findings and Functional Insights

- Imine vs. Amine Reactivity : The imine group in 5,5-dimethylpyrrolidin-2-imine HCl enhances electrophilicity, making it reactive in nucleophilic additions compared to the amine in (2R,5R)-2,5-dimethylpyrrolidine HCl .

- Salt Form Impact : Hydrochloride salts generally improve bioavailability, as seen in pharmaceuticals like metformin HCl (controlled release profiles) and lidocaine HCl (enhanced absorption) .

- Stereochemical Effects : The (R,R) configuration in 2,5-dimethylpyrrolidine HCl enables enantioselective catalysis, whereas the symmetric 5,5-dimethyl substitution in the target compound may simplify synthetic routes .

Biological Activity

5,5-Dimethylpyrrolidin-2-imine hydrochloride is a synthetic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with two methyl groups at the 5-position, which enhances its stability and solubility. Its molecular formula is with a molecular weight of approximately 145.63 g/mol. The compound's structure is crucial for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it modulates the activity of these targets, leading to various biological effects. For instance, it has been shown to affect neurotransmitter systems, which may have implications for neurological disorders.

Biological Activities

The compound exhibits several notable biological activities:

- Neurotransmitter Modulation : It acts as a neurotransmitter analog, potentially influencing neurotransmission pathways. This activity suggests therapeutic benefits in treating neurological conditions.

- Enzyme Interaction : Studies indicate that this compound can modulate enzyme activities, which may play a role in metabolic processes .

- Antimicrobial Properties : Preliminary investigations have shown potential antimicrobial effects, warranting further exploration in drug development.

Study on Neurotransmitter Activity

A study investigated the effects of this compound on memory deficits induced by scopolamine in rats. The compound demonstrated significant improvement in memory performance in the novel object recognition test, indicating its potential as a cognitive enhancer .

Enzyme Inhibition Research

Another study focused on the compound's ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The results showed that this compound effectively inhibited MAO-B activity, suggesting its utility in treating mood disorders .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 5,5-Dimethylpyrrolidin-2-imine hydrochloride in academic laboratories?

- Synthesis : Use factorial design to optimize reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design can efficiently test interactions between variables like reaction time, catalyst loading, and pH .

- Characterization : Combine NMR (¹H/¹³C) for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry determination. Cross-validate results with computational methods (e.g., DFT calculations for NMR chemical shift prediction) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Adhere to institutional chemical hygiene plans, including fume hood use, PPE (gloves, lab coats), and spill containment protocols. Pre-lab safety assessments must address reactivity hazards (e.g., imine group sensitivity to moisture) and toxicity profiles. Mandatory 100% safety exam compliance is required before experimental work .

Q. How can researchers assess the purity of this compound for pharmaceutical-grade applications?

- Apply HPLC-UV/ELSD for quantitative impurity profiling, referencing pharmacopeial standards (e.g., EP/ICH guidelines). Use accelerated stability studies (40°C/75% RH for 6 months) to evaluate degradation pathways and validate purity thresholds (e.g., ≥98% by area normalization) .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways involving this compound?

- Implement quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to map energy profiles and transition states. Combine with machine learning (ML) models trained on reaction databases to predict regioselectivity in nucleophilic additions or cyclization reactions .

Q. How can spectral data contradictions (e.g., NMR vs. computational predictions) be resolved for this compound?

- Apply a feedback loop: (1) Re-examine experimental conditions (e.g., solvent deuteration artifacts), (2) refine computational parameters (solvent model, basis set), and (3) validate via independent methods (IR spectroscopy for functional groups, XRD for crystal packing effects) .

Q. What experimental design principles optimize catalytic efficiency in reactions using this compound as a ligand?

- Use response surface methodology (RSM) to model interactions between catalyst loading, substrate ratio, and temperature. For asymmetric catalysis, employ chiral HPLC to quantify enantiomeric excess (ee) and correlate with steric/electronic ligand modifications .

Q. How do solvent polarity and counterion effects influence the stability of this compound in aqueous media?

- Conduct kinetic studies using UV-Vis spectroscopy to monitor degradation rates. Compare hydrochloride salt stability with alternative counterions (e.g., tosylate, triflate) under varying pH (2–12). Apply Eyring plots to derive thermodynamic activation parameters (ΔH‡, ΔS‡) .

Q. What advanced techniques validate the compound’s stability under high-temperature/pressure conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.